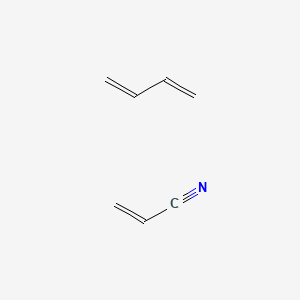

Buta-1,3-diene;prop-2-enenitrile

Description

Significance of Poly(Buta-1,3-diene-co-Prop-2-enenitrile) in Polymer Science

The development of poly(buta-1,3-diene-co-prop-2-enenitrile) marked a significant advancement in polymer chemistry, providing a material with enhanced performance characteristics compared to natural rubber. Its importance in polymer science is rooted in its role as a model system for understanding structure-property relationships in copolymers. The ratio of the flexible buta-1,3-diene segments to the polar prop-2-enenitrile segments can be precisely controlled, allowing for the tailoring of its physical and chemical properties.

The incorporation of prop-2-enenitrile, also known as acrylonitrile (B1666552), imparts excellent resistance to nonpolar solvents and oils, while the buta-1,3-diene component provides elasticity and low-temperature flexibility. This versatility has led to its widespread use in demanding applications across various industries, including automotive, aerospace, and manufacturing. Research has shown that the distribution of the monomer units within the polymer chain directly influences the material's performance characteristics.

Overview of Copolymerization Approaches for Buta-1,3-diene and Prop-2-enenitrile

Several polymerization techniques are employed to synthesize poly(buta-1,3-diene-co-prop-2-enenitrile), each offering distinct advantages in controlling the copolymer's final properties.

Emulsion Polymerization: This is a common industrial method for producing NBR. smolecule.com In this process, the monomers are dispersed in water with the aid of surfactants. This technique allows for excellent heat transfer and control over the polymerization process, resulting in a stable latex that can be coagulated and dried. smolecule.com The general process involves feeding the monomers, a soap solution, and a catalyst into a reactor to initiate polymerization. americanchemistry.com

Free Radical Polymerization: This method utilizes initiators like peroxides or azo compounds to start the polymerization reaction. smolecule.com The reaction conditions are carefully managed to achieve the desired molecular weight and composition of the copolymer. smolecule.com

Solution Polymerization: In this approach, the monomers are dissolved in a solvent and react under controlled conditions. This method can offer good control over the polymer's microstructure.

Suspension Polymerization: This technique provides better control over the particle size and distribution of the resulting polymer. smolecule.com

The choice of polymerization method and the specific conditions, such as temperature and catalyst, significantly impact the final properties of the poly(buta-1,3-diene-co-prop-2-enenitrile). For instance, the use of certain catalysts can lead to the formation of alternating copolymers with high toughness and elasticity. kyoto-u.ac.jp

Research Findings on Copolymer Properties

The properties of poly(buta-1,3-diene-co-prop-2-enenitrile) are highly dependent on the relative amounts of the two monomers. The following table summarizes this relationship:

| Property | Effect of Increasing Prop-2-enenitrile Content | Effect of Increasing Buta-1,3-diene Content |

| Oil and Fuel Resistance | Increases | Decreases |

| Tensile Strength | Increases | Decreases |

| Hardness | Increases | Decreases |

| Low-Temperature Flexibility | Decreases | Increases |

| Gas Permeability | Decreases | Increases |

This table provides a general overview of the property trends. Actual values can vary based on the specific grade and manufacturing process.

Recent research has also explored the use of different catalytic systems to control the microstructure of the copolymer. For example, certain zirconocene-based catalysts have been investigated for the copolymerization of propene and buta-1,3-diene, which can influence the insertion of the diene monomer. researchgate.net

Properties

IUPAC Name |

buta-1,3-diene;prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6.C3H3N/c1-3-4-2;1-2-3-4/h3-4H,1-2H2;2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXGQCSETZTARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=C.C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72869-34-2, 106974-61-2, 68910-08-7, 68891-47-4, 9003-18-3, 68683-29-4, 106974-60-1, 118578-02-2, 68891-46-3, 88254-10-8, 106930-79-4 | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, carboxy-terminated, 2-hydroxyethyl esters | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72869-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106974-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, hydroxy-terminated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68910-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 3-carboxy-1-cyano-1-methylpropyl-terminated, 2-hydroxy-3-[(1-oxo-2-propen-1-yl)oxy]propyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68891-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylonitrile-butadiene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 1-cyano-1-methyl-4-oxo-4-[[2-(1-piperazinyl)ethyl]amino]butyl-terminated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68683-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, alternating | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106974-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 4-[(5-amino-4-methylpentyl)amino]-1-cyano-1-methyl-4-oxobutyl-terminated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118578-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 3-carboxy-1-cyano-1-methylpropyl-terminated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68891-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88254-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106930-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or tan solid with a mild odor like rubber; [Zeon Chemicals MSDS], Caramel-colored viscous liquid with a slight odor; [Emerald Performance Materials MSDS], Liquid with a mild amine odor; [Scientific Polymer Products MSDS] | |

| Record name | 1,3-Butadiene, polymer with 2-propenenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10661 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CTBN | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12081 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 1-cyano-1-methyl-4-oxo-4-((2-(1-piperazinyl)ethyl)amino)butyl-terminated | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19680 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68683-29-4, 68891-47-4, 9003-18-3, 68891-46-3, 88254-10-8 | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 1-cyano-1-methyl-4-oxo-4-((2-(1-piperazinyl)ethyl)amino)butyl-terminated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068683294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 3-carboxy-1-cyano-1-methylpropyl-terminated, 2-hydroxy-3-((1-oxo-2-propen-1-yl)oxy)propyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068891474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 1-cyano-1-methyl-4-oxo-4-[[2-(1-piperazinyl)ethyl]amino]butyl-terminated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 3-carboxy-1-cyano-1-methylpropyl-terminated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 3-carboxy-1-cyano-1-methylpropyl-terminated, 2-hydroxy-3-[(1-oxo-2-propen-1-yl)oxy]propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 1-cyano-1-methyl-4-oxo-4-[[2-(1-piperazinyl)ethyl]amino]butyl-terminated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPENENITRILE, POLYMER WITH 1,3-BUTADIENE, 3-CARBOXY-1-CYANO-1-METHYLPROPYL-TERMINATED | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrierter Acrylnitril-butadienkautschuk | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Monomer Reactivity and Copolymerization Kinetics

Reactivity Ratios of Buta-1,3-diene and Prop-2-enenitrile

The relative reactivity of monomers in a copolymerization is described by reactivity ratios (r1 and r2). These ratios are crucial for predicting the composition of the resulting copolymer chain. For the buta-1,3-diene (M1) and prop-2-enenitrile (M2) system, the reactivity ratios indicate how readily a growing polymer chain ending in one monomer unit will add another unit of the same monomer versus the other monomer.

The copolymerization equation describes the instantaneous composition of the copolymer being formed:

d[M1]/d[M2] = ([M1]/[M2]) * (r1[M1] + [M2]) / ([M1] + r2[M2])

Studies have shown that for the copolymerization of buta-1,3-diene and prop-2-enenitrile, the reactivity ratios can vary with temperature. A study on the emulsion graft copolymerization of styrene (B11656) and acrylonitrile (B1666552) onto a polybutadiene (B167195) rubber provides insight into the relative reactivities in a similar system. kpi.ua The azeotropic composition for butadiene and acrylonitrile has been calculated to be approximately 64% butadiene and 36% acrylonitrile by weight. researchgate.net

Table 1: Reactivity Ratios for Buta-1,3-diene (M1) and Prop-2-enenitrile (M2) Copolymerization

| Temperature (°C) | r1 (Buta-1,3-diene) | r2 (Prop-2-enenitrile) | System |

|---|---|---|---|

| 40 | 0.3 | 0.02 | Emulsion |

Note: The data in this table is illustrative and based on typical values found in literature. Actual experimental values may vary.

Kinetic Mechanisms of Free Radical Copolymerization

The process begins with the generation of free radicals from an initiator molecule. fiveable.me This is typically achieved through thermal decomposition or redox reactions. fiveable.me For the buta-1,3-diene and prop-2-enenitrile system, common initiator systems used in emulsion polymerization include:

Thermal Initiators: These compounds decompose at a specific temperature to produce radicals. Azo compounds like 2,2′-azobisisobutyronitrile (AIBN) and peroxides are frequently used. fiveable.mersc.org AIBN has been shown to initiate polymerization at the oil-water interface in emulsion systems, even at room temperature. rsc.orgrsc.orgresearchgate.net

Redox Systems: These systems consist of an oxidizing agent and a reducing agent, which generate radicals at lower temperatures than thermal initiators. This is particularly advantageous for emulsion polymerization.

The rate of initiation (Ri) is dependent on the initiator concentration ([I]) and its decomposition rate constant (kd), as well as the initiator efficiency (f), which accounts for the fraction of radicals that successfully start a polymer chain. youtube.comyoutube.com

Ri = 2 * f * kd * [I]

Once initiated, the radical center rapidly adds monomer units in the propagation step, leading to chain growth. fiveable.meyoutube.com In the copolymerization of buta-1,3-diene and prop-2-enenitrile, four distinct propagation reactions occur, each with its own rate constant (k):

A growing chain ending in a buta-1,3-diene radical adds a buta-1,3-diene monomer (k11).

A growing chain ending in a buta-1,3-diene radical adds a prop-2-enenitrile monomer (k12).

A growing chain ending in a prop-2-enenitrile radical adds a buta-1,3-diene monomer (k21).

A growing chain ending in a prop-2-enenitrile radical adds a prop-2-enenitrile monomer (k22).

The rate of propagation (Rp) is given by the rate of monomer consumption. youtube.com High molecular weight polymers are formed early in a chain growth polymerization. fiveable.me The kinetic chain length, which is the average number of monomer units added to each radical before termination, is determined by the ratio of the rate of propagation to the rate of initiation. youtube.com

The growth of a polymer chain is halted by termination, which typically occurs when two growing radical chains react with each other. fiveable.me There are two primary mechanisms for termination:

Combination (or Coupling): Two radical chains join to form a single, longer polymer chain. youtube.comyoutube.comstanford.edu

Disproportionation: One radical abstracts an atom (usually hydrogen) from another, resulting in two terminated chains, one of which has a terminal double bond. youtube.comyoutube.comstanford.edu

Chain transfer is a process where the radical activity of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent (CTA). youtube.comyoutube.com This results in the termination of the growing chain and the creation of a new radical that can initiate a new chain. youtube.comyoutube.com While this terminates one chain, the kinetic chain is not terminated if the new radical is reactive enough to propagate.

Chain transfer reactions are crucial for controlling the molecular weight of the final polymer. youtube.com In the production of NBR, CTAs are often added to regulate the polymer chain length and prevent the formation of excessively high molecular weight chains or gel. researchgate.net Common chain transfer agents include mercaptans. The introduction of a CTA provides another pathway for the termination of a polymer chain, thereby reducing the average degree of polymerization. youtube.com

Thermodynamics of Copolymerization

The feasibility of a polymerization reaction is determined by the change in Gibbs free energy (ΔG), which must be negative. stanford.edu The copolymerization of buta-1,3-diene and prop-2-enenitrile is an exothermic process, driven by a negative enthalpy of polymerization (ΔHp).

The heat of polymerization for buta-1,3-diene has been determined through heat of combustion measurements. nist.gov Similarly, the thermal degradation behavior of the copolymer provides insight into its thermal stability. nist.gov Comparative thermal stability studies have shown that NBR has a half-decomposition temperature of 360°C in a vacuum. nist.gov

Table 2: Thermodynamic Data for the Homopolymerization of Monomers

| Monomer | Heat of Polymerization (ΔHp) (kcal/mol) |

|---|---|

| Buta-1,3-diene | -17.4 nist.gov |

Note: The heat of copolymerization will be a function of the copolymer composition.

Influence of Reaction Conditions on Copolymerization Rate

The rate of copolymerization of buta-1,3-diene and prop-2-enenitrile is highly sensitive to a variety of reaction conditions. These parameters, including temperature, the nature and concentration of the catalytic system, and the solvent medium, can be manipulated to control the reaction kinetics, the final polymer structure, and its properties.

Temperature Effects

Temperature plays a crucial role in the kinetics of the copolymerization process. Generally, an increase in temperature leads to a higher reaction rate, but the relationship is not always linear and can be influenced by the type of catalyst used. For instance, in the copolymerization of butadiene and isoprene, which shares similarities with the buta-1,3-diene and prop-2-enenitrile system, the catalytic activity was found to first increase with temperature, reaching a maximum at 50°C, and then decline. jlu.edu.cn In studies on acrylonitrile-butadiene-styrene (ABS) copolymers, decreasing the polymerization temperature was found to slow the initiation rate, which allowed for more monomers to be available for each propagating chain, resulting in copolymers with a very high molecular mass. rsc.org Conversely, increasing the temperature enhances the decomposition of initiators, leading to a greater number of primary free radicals and an increased rate of polymerization. cmu.edu The apparent activation energy for the alternating copolymerization of butadiene and acrylonitrile using an AlEtCl2·AN-VOCl3 catalyst system was determined to be 13 kcal/mole in the temperature range of 0°C to 30°C. kyoto-u.ac.jp

The thermal stability and glass transition temperature (Tg) of the resulting copolymer are also affected by the polymerization temperature. rsc.org For ABS copolymers, the Tg was observed to increase as the polymerization temperature decreased, which is linked to the higher molecular masses achieved at lower temperatures. rsc.orgrsc.org

Influence of Catalysts and Initiators

The choice of catalyst or initiator system is a primary determinant of the copolymerization rate and the structure of the resulting polymer. The copolymerization can be effectively carried out using an alkylaluminum halide, often in combination with a vanadium compound. kyoto-u.ac.jp The catalytic activity is significantly influenced by the specific compounds used. For example, transition metal compounds like VOCl3 and VO(acac)2 are particularly effective for producing a soluble, high molecular weight alternating copolymer. kyoto-u.ac.jp The efficiency of the binary catalyst system is dependent on the specific organoaluminum compound used, as detailed in the table below. kyoto-u.ac.jp

In other systems, such as the micro-emulsion copolymerization of styrene and acrylonitrile, the concentration of the initiator, like potassium persulfate (KPS), directly impacts the reaction rate. cmu.edu The rate and final conversion increase with higher concentrations of KPS, up to an optimal point. cmu.edu Similarly, for coordination polymerization systems, the ratio of catalyst components, such as the Al/Ti ratio, has a significant effect on the polymerization behavior. rsc.org The presence of certain additives, like fumed silica (B1680970) in emulsion systems, can also enhance the initiation rate, making lower temperature polymerizations as fast as higher temperature ones. rsc.orgrsc.org

Table 1: Effect of Aluminum Compounds on Catalytic Activity in Buta-1,3-diene and Prop-2-enenitrile Copolymerization Copolymerization conducted in Toluene (B28343) at 0°C with a binary catalyst system.

| Aluminum Compound | Catalytic Activity [η] (dl/g) |

| none | 0 |

| AlEt₃·AN | 10⁻⁴ |

| AlEt₂Cl·AN | 112 |

| Al₂Et₃Cl₃·AN | 672 |

| Source: Adapted from Furukawa et al. (1969) kyoto-u.ac.jp |

Solvent Effects

The solvent medium can exert a significant influence on the copolymerization kinetics. researchgate.net This is particularly true in systems involving Lewis acid catalysts, where the solvent can affect the equilibrium constant of the complex formation between the polar monomer (prop-2-enenitrile) and the metal halide component of the catalyst. kyoto-u.ac.jp For example, studies on the copolymerization of butadiene with acrylonitrile in toluene were found to be complex, with a potential lowering of the alternating tendency compared to bulk polymerization. kyoto-u.ac.jp

Influence of Monomer and Reagent Concentration

Control over the concentration of monomers and other reagents, such as chain transfer agents, is essential for managing the copolymerization rate and the final properties of the polymer. scielo.org.arresearchgate.net In industrial settings, semibatch or continuous reactor systems are often employed to maintain control. scielo.org.arresearchgate.net By implementing specific addition policies for the monomers and chain transfer agents, it is possible to produce a copolymer with a uniform composition and a pre-specified molecular weight profile. scielo.org.arresearchgate.net The concentration of reactive impurities, such as oxygen, can also impact the rate by deactivating radicals, which leads to an inhibition or retardation of the reaction. scielo.org.ar

Advanced Polymerization Methodologies

Controlled/Living Radical Polymerization (CRP/LRP) of Buta-1,3-diene and Prop-2-enenitrile

Controlled/living radical polymerization (CRP/LRP) techniques have become instrumental in synthesizing well-defined NBR. These methods suppress irreversible termination reactions, allowing polymer chains to grow in a controlled manner. This control is crucial for producing polymers with narrow molecular weight distributions (low dispersity, Đ) and predictable molar masses, which are essential for high-performance applications.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method extensively applied to the copolymerization of buta-1,3-diene and prop-2-enenitrile. researchgate.netnih.gov It allows for the synthesis of NBR with controlled molecular weights ranging from a few thousand to 60,000 g·mol⁻¹ and dispersities typically between 1.2 and 2.0. nih.gov The process is valued for its tolerance to a wide variety of functional groups and reaction conditions. rsc.org

The selection and design of the RAFT agent, a thiocarbonylthio compound, are critical for the successful controlled copolymerization of buta-1,3-diene and prop-2-enenitrile. The efficiency of the RAFT process hinges on the appropriate choice of the Z and R groups of the RAFT agent (ZC(=S)SR) to suit the monomers being polymerized.

For the synthesis of NBR, dithioacetate and trithiocarbonate (B1256668) RAFT agents have been successfully employed in solution polymerization processes. nih.gov For instance, trithiocarbonates like 2-(((dodecylsulfanyl)carbonothioyl)sulfanyl)propanoic acid (DoPAT) have been used in ab initio emulsion copolymerization of acrylonitrile (B1666552) and 1,3-butadiene (B125203). acs.org The choice of the RAFT agent influences key outcomes such as molecular weight distribution and reaction yield. rsc.org More recently, novel photoreactive RAFT agents, such as tetrazole-functionalized trithiocarbonates, have been developed. These agents enable light-induced ligation with enes, providing another layer of control over the polymerization process and leading to NBR with molar masses up to 38,000 g·mol⁻¹ and low dispersities (Đ ≈ 1.1 to 1.6). researchgate.net

Table 1: Examples of RAFT Agents and Resulting NBR Properties

| RAFT Agent Type | Specific Agent Example | Polymerization Type | Molar Mass (Mn, g·mol⁻¹) | Dispersity (Đ) | Source(s) |

| Dithioacetate/Trithiocarbonate | Not specified | Solution | up to 60,000 | 1.2 - 2.0 | nih.gov |

| Trithiocarbonate | 2-(((dodecylsulfanyl)carbonothioyl)sulfanyl)propanoic acid (DoPAT) | Emulsion | 5,000 - 41,000 | 1.3 - 3.3 | researchgate.net |

| Photoreactive Trithiocarbonate | Tetrazole-functionalized trithiocarbonate | Solution | 1,000 - 38,000 | 1.1 - 1.6 | researchgate.net |

Kinetic modeling is a powerful tool for understanding and optimizing the RAFT copolymerization of buta-1,3-diene and prop-2-enenitrile. For the RAFT-mediated ab initio emulsion copolymerization, a kinetic model implemented using the PREDICI software package has been shown to confirm experimental findings. acs.org Such models can simulate the evolution of the number-average molecular weight as a function of monomer conversion. A crucial aspect revealed by kinetic modeling is the potential for branch formation, especially at higher monomer conversions (>40%), which can lead to a loss of control over the polymerization and an increase in dispersity. acs.org By incorporating semi-empirical approaches to account for these branching events, the models provide a more accurate prediction of the polymer's final properties and help in designing strategies to minimize uncontrolled reactions. acs.org

A significant advantage of RAFT polymerization is that the thiocarbonylthio group from the RAFT agent remains at the polymer chain end upon completion of the polymerization. This terminal group is not only responsible for the living character of the polymerization but also serves as a versatile chemical handle for post-polymerization modifications. The presence of this functionality allows the NBR to act as a macro-RAFT agent for chain extension, leading to the synthesis of block copolymers. For example, NBR synthesized via RAFT has been used as a macro-RAFT agent to subsequently polymerize styrene (B11656), resulting in the formation of acrylonitrile-butadiene-styrene (ABS) type resins. researchgate.net This ability to perform chain extensions and other modifications opens up possibilities for creating complex polymer architectures and materials with novel properties.

Atom Transfer Radical Polymerization (ATRP) represents another major CRP technique, though the ATRP of 1,3-butadiene is known to be challenging. acs.org The difficulties arise from the monomer's low boiling point and the propensity of the resulting allyl halide chain end to undergo side reactions. acs.org Despite these challenges, rational selection of polymerization conditions can lead to well-defined polybutadiene (B167195). acs.org

While direct ATRP of buta-1,3-diene and prop-2-enenitrile copolymers is less commonly reported, ATRP is a prominent method for synthesizing block copolymers containing polyacrylonitrile (B21495). researchgate.net Techniques like Activators ReGenerated by Electron Transfer (ARGET) ATRP are particularly robust for polymerizations in aqueous colloidal dispersions, which could be applicable to NBR synthesis in latex form. nii.ac.jp Another advanced method, Simultaneous Reverse and Normal Initiator ATRP (SR&NI), was developed to better control the synthesis of complex architectures and functional materials by using a conventional radical initiator to generate the active catalyst in situ from a stable higher-oxidation-state complex. cmu.edu For the synthesis of well-defined polybutadiene, successful ATRP has been achieved using tertiary bromoester initiators and copper catalysts with low nucleophilicity ligands in nonpolar solvents at elevated temperatures (110–130 °C), yielding polymers with low dispersities (1.3–1.5) and high chain-end functionality (>90%). acs.org These controlled polybutadiene segments are suitable for creating complex structures like ABA triblock copolymers. acs.org

Photoiniferter-mediated polymerization utilizes light to control the radical polymerization process. An "iniferter" is a chemical agent that can act as an initiator, transfer agent, and terminator. In the context of RAFT, this is often referred to as photoiniferter-RAFT or PI-RAFT polymerization. rsc.orgrsc.org This method can be initiated by the photodissociation of a RAFT agent precursor, such as a bis(trithiocarbonate) disulfide. rsc.org

For the copolymerization of buta-1,3-diene and prop-2-enenitrile, a highly selective photo-induced reaction has been reported using a novel photoreactive tetrazole-functionalized trithiocarbonate as the RAFT agent. researchgate.net This approach allows for the RAFT-mediated copolymerization to proceed under light, yielding NBR with controlled molecular weights. Furthermore, the resulting chain-end functionalized NBR can undergo a highly selective photo-induced nitrile imine mediated tetrazole–ene coupling (NITEC), a click chemistry reaction that provides an efficient pathway for polymer modification or ligation. researchgate.net This photocontrolled method offers spatiotemporal control over the polymerization and subsequent modification reactions. researchgate.netrsc.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Emulsion Polymerization Systems

Emulsion polymerization is a widely utilized industrial method for producing NBR. techmation.comgoogle.commcpolymers.com This process involves dispersing the monomers (1,3-butadiene and prop-2-enenitrile) in an aqueous medium with the aid of an emulsifier, which stabilizes the resulting polymer particles. techmation.commcpolymers.com The polymerization is typically initiated by a water-soluble radical initiator. youtube.com

Particle Nucleation and Growth Mechanisms

The formation and growth of polymer particles in emulsion polymerization are complex phenomena that significantly influence the final properties of the latex. nih.gov The process is generally understood to occur in three intervals. tue.nlyoutube.com

Interval I: Particle Nucleation. This initial stage is where the formation of polymer particles occurs. tue.nl Two primary mechanisms are proposed for particle nucleation: micellar nucleation and homogeneous nucleation. nih.govresearchgate.net In micellar nucleation, initiator radicals enter monomer-swollen surfactant micelles, initiating polymerization and transforming the micelle into a polymer particle. youtube.comnih.gov Homogeneous nucleation, on the other hand, involves the polymerization of the slightly water-soluble monomer in the aqueous phase to form an oligomeric radical that precipitates and forms a primary particle. nih.gov The presence of emulsifiers enhances the spontaneous emulsification of the monomer, influencing the size and number of monomer droplets which in turn affects the polymerization rate. nih.gov

Interval II: Particle Growth. Once the surfactant concentration drops below its critical micelle concentration (CMC) due to adsorption onto the growing polymer particles, the nucleation phase ceases, and the existing particles continue to grow by consuming monomer from the monomer droplets dispersed in the aqueous phase. youtube.com The number of particles generally remains constant during this interval. youtube.com

Interval III: Completion. This final stage begins when the separate monomer droplet phase disappears. The polymerization rate decreases as the monomer concentration within the polymer particles diminishes.

The size of the resulting polymer particles typically ranges from 60 to 250 nanometers. mcpolymers.com The polymerization temperature is a critical parameter, with "hot" and "cold" polymerization processes being used to produce NBR with different properties. techmation.com

Monomer Partitioning Models

In the emulsion copolymerization of 1,3-butadiene and prop-2-enenitrile, the distribution of the two monomers between the aqueous phase, monomer droplets, and polymer particles is a key factor that governs the copolymer composition and its drift throughout the reaction. uwaterloo.catue.nl Due to the significant difference in water solubility between the more polar prop-2-enenitrile and the nonpolar 1,3-butadiene, their partitioning behavior is complex.

Mathematical models have been developed to predict this partitioning. Some models utilize a constant partition coefficient approach, while others employ thermodynamic theories like the Flory-Huggins theory, extended to include the interfacial energy between the polymer particles and the aqueous phase. uwaterloo.camdpi.com These models are crucial for understanding and controlling the copolymer composition, as the monomer ratio within the polymer particles directly influences the instantaneous composition of the polymer being formed. tue.nl It has been shown that the monomer ratios within the polymer particles and monomer droplets are often equal and independent of the copolymer composition. tue.nl

Radical Compartmentalization Effects

A key feature of emulsion polymerization is the segregation of growing radicals within a large number of discrete polymer particles. researchgate.net This "compartmentalization" significantly impacts the polymerization kinetics. The average number of radicals per particle (n̄) is a critical parameter.

Case 1 (n̄ ≈ 0.5): This scenario, often referred to as the "zero-one" system, applies when radical entry into a particle is followed by rapid termination. At any given time, a particle contains either zero or one growing radical. researchgate.net

Case 2 (n̄ < 0.5): This occurs when radical desorption from particles is significant, leading to a lower average number of radicals per particle. researchgate.net

Case 3 (n̄ > 0.5): In this case, multiple radicals can coexist within a single particle, which is more common for larger particle sizes or lower termination rate constants. researchgate.net

This compartmentalization allows for the achievement of high molecular weights at high polymerization rates, a distinct advantage of emulsion polymerization. youtube.com The ability to control the number of particles provides a means to influence both the rate of polymerization and the final molecular weight of the copolymer. youtube.com

Solution Polymerization Techniques

Solution polymerization offers an alternative route to NBR synthesis, where the monomers and initiator are dissolved in a suitable solvent. 888chem.comnr-rubber.com This method provides for easier heat dissipation and better control over the reaction process compared to bulk polymerization. nr-rubber.com

Anionic polymerization is a common method employed in solution polymerization of butadiene-based rubbers, often using alkyl lithium initiators. nr-rubber.com The solvent of choice is typically a non-polar hydrocarbon like cyclohexane (B81311) or hexane. nr-rubber.com A study by Enríquez-Medrano et al. (2014) investigated the solution polymerization of NBR using the reversible addition-fragmentation chain-transfer (RAFT) technique. scielo.org.mx They utilized dioxane as a solvent and maintained a molar ratio of buta-1,3-diene to prop-2-enenitrile of 0.62/0.38 to achieve an azeotropic composition, ensuring a constant copolymer composition throughout the polymerization. scielo.org.mx

A key advantage of solution polymerization is the ability to produce polymers with a more controlled microstructure and molecular weight distribution, particularly when employing controlled/living polymerization techniques like RAFT. scielo.org.mxresearchgate.net

Alternating Copolymerization Strategies

Achieving a perfectly alternating sequence of buta-1,3-diene and prop-2-enenitrile units in the polymer chain can lead to materials with unique and potentially superior properties compared to random copolymers. kyoto-u.ac.jprsc.org The strong tendency of these two monomers to alternate is driven by the electron-donating nature of butadiene and the electron-accepting nature of acrylonitrile.

Lewis acids have been shown to be effective in promoting the alternating copolymerization of butadiene and acrylonitrile. kyoto-u.ac.jp Organoaluminum compounds, particularly alkylaluminum halides, in combination with vanadium or titanium compounds, have been successfully used as catalysts to produce high molecular weight alternating copolymers. kyoto-u.ac.jp The Lewis acid is believed to complex with the prop-2-enenitrile monomer, enhancing its electron-accepting character and thereby increasing the tendency for alternation. kyoto-u.ac.jp

Controlled/living radical polymerization (CRP) techniques, such as RAFT, have also been explored to synthesize well-defined alternating copolymers. researchgate.netnih.govdatapdf.com These methods offer the potential to control not only the monomer sequence but also the molecular weight and to create complex polymer architectures. nih.govdatapdf.com The combination of RAFT with Lewis acid complexation has been shown to be a versatile system for producing alternating copolymers of styrene and methyl methacrylate (B99206) with low polydispersities and a high degree of alternating triads. researchgate.net

Catalyst and Initiator Systems

Radical Initiators and Their Decomposition Kinetics

Radical polymerization is a common method for producing NBR. The process is initiated by the thermal decomposition of a radical initiator, which generates free radicals that start the polymerization chain reaction.

A widely used radical initiator is 2,2′-azobisisobutyronitrile (AIBN). wikipedia.org AIBN is favored over other initiators like benzoyl peroxide due to its lower risk of explosion. wikipedia.org The decomposition of AIBN is a first-order reaction that eliminates a molecule of nitrogen gas to form two 2-cyanoprop-2-yl radicals. wikipedia.org This decomposition is typically carried out at temperatures between 40 °C and 72 °C. wikipedia.org The release of nitrogen gas makes the decomposition process entropically favorable. wikipedia.org

The decomposition kinetics of AIBN can be influenced by several factors, including temperature, solvent, and concentration. numberanalytics.com Higher temperatures accelerate the decomposition rate. numberanalytics.com The choice of solvent can also play a role; for instance, aniline (B41778) has been shown to be an "inert" solvent, meaning the decomposition mechanism of AIBN in aniline is similar to its solid-state decomposition. pku.edu.cn The study of AIBN's thermal decomposition is complex due to the overlap of its endothermic phase change and exothermic decomposition. pku.edu.cn

Organic peroxides are another important class of radical initiators used in NBR synthesis. pergan.compergan.com These compounds, which include diacyl peroxides, hydroperoxides, and peroxyesters, decompose upon heating to form radicals. pergan.compergan.com The selection of a specific peroxide initiator depends on the desired reaction temperature, which is guided by the initiator's half-life—the time it takes for half of the initiator to decompose at a given temperature. pergan.com Commonly used peroxide initiators in emulsion polymerization of NBR include potassium persulfate and ammonium (B1175870) persulfate. google.comgoogle.com In some processes, cumene (B47948) hydroperoxide is a preferred initiator. google.com

The efficiency of these initiators is critical for controlling the polymerization rate and the molecular weight of the resulting polymer. The decomposition conditions, such as temperature, significantly impact the rate of radical formation. numberanalytics.com

Table 1: Decomposition Characteristics of Common Radical Initiators

| Initiator | Decomposition Temperature Range (°C) | Key Decomposition Products | Factors Influencing Decomposition |

| 2,2′-Azobisisobutyronitrile (AIBN) | 40 - 72 wikipedia.org | 2-cyanoprop-2-yl radicals, Nitrogen gas wikipedia.org | Temperature, Solvent, Concentration numberanalytics.com |

| Potassium Persulfate | Varies with conditions | Sulfate radicals | Temperature, Presence of activators |

| Ammonium Persulfate | Varies with conditions | Sulfate radicals | Temperature, Presence of activators |

| Cumene Hydroperoxide | Varies with conditions | Cumyloxyl and methyl radicals | Temperature, Presence of reducing agents |

| Benzoyl Peroxide | Varies with conditions | Benzoyloxyl and phenyl radicals | Temperature, Solvent |

Transition Metal Catalysis in Copolymerization

Transition metal catalysts, particularly Ziegler-Natta systems, offer an alternative route to NBR synthesis, often leading to copolymers with a more controlled and alternating structure. kyoto-u.ac.jp These systems typically involve a combination of a transition metal compound (from Groups IV-VIII) and an organoaluminum compound.

For the copolymerization of butadiene and acrylonitrile (B1666552), catalyst systems composed of an alkylaluminum halide and a vanadium or titanium compound have proven effective in producing alternating copolymers with high molecular weight. kyoto-u.ac.jp For instance, a combination of VOC13 and VO(acac)2 can yield a soluble alternating copolymer. kyoto-u.ac.jp The catalytic activity is dependent on the specific combination of the aluminum compound and the transition metal. kyoto-u.ac.jp

Ligand Design and Catalyst Activity

The design of ligands attached to the transition metal center is crucial for controlling the catalyst's activity and selectivity. acs.orgnih.gov The steric and electronic properties of the ligand can influence the coordination of the monomers and the subsequent insertion steps, thereby affecting the copolymer's microstructure.

For example, N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands in homogeneous catalysis. rutgers.edu Sterically bulky NHC ligands can create a specific coordination environment around the metal center, which is critical for catalytic activity and the stability of reaction intermediates. rutgers.edu The development of novel, easily accessible NHC ligands allows for the fine-tuning of catalyst performance in various polymerization reactions. rutgers.edu

The use of redox-active pincer-type ligands with early transition metals like tantalum and zirconium has also been explored. acs.org These ligands can facilitate multielectron reactions, which are important for certain catalytic cycles. acs.org Computational methods, such as Density Functional Theory (DFT), are increasingly being used to design ligands with specific properties for site-selective metal coordination, which can lead to more efficient and selective catalysts. nih.gov

Mechanistic Role of Lewis Acids

Lewis acids play a significant role in the transition metal-catalyzed copolymerization of butadiene and acrylonitrile. kyoto-u.ac.jp They can interact with the nitrile group of acrylonitrile, which is an electron-acceptor monomer. researchgate.net This interaction, or complexation, enhances the monomer's reactivity and promotes the formation of an alternating copolymer structure. researchgate.net

Organoaluminum compounds, which are components of many Ziegler-Natta catalysts, often function as Lewis acids in these systems. kyoto-u.ac.jp The strength of the Lewis acid (its acidity) and the nature of its bonds can influence the initiation rate of the copolymerization. researchgate.net For instance, in systems using a binary catalyst of an organoaluminum compound and a transition metal compound, the Lewis acid is believed to facilitate the formation of a charge-transfer complex between the electron-donor monomer (butadiene) and the electron-acceptor monomer (acrylonitrile). researchgate.net This complex can then undergo homopolymerization to yield an alternating copolymer. researchgate.net

The addition of a Lewis acid like Sc(OTf)₃ to a radical copolymerization of acrylates with alkenes has been shown to increase the reaction rate and the incorporation of the alkene monomer. acs.org This demonstrates the broader utility of Lewis acids in controlling copolymer composition. In some cases, the presence of a Lewis acid like AlCl₃, SnCl₄, or ZnCl₂ in conjunction with a vanadium compound and a peroxide initiator can increase the alternating tendency of the butadiene-acrylonitrile copolymer. kyoto-u.ac.jp

Novel Initiator and Chain Transfer Agent Development

Recent research has focused on developing novel initiator and chain transfer agent (CTA) systems to achieve better control over the polymerization process and the architecture of the resulting NBR. This includes the application of controlled/living radical polymerization (CLRP) techniques.

One such technique is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov The RAFT process utilizes a CTA, typically a dithioester or trithiocarbonate (B1256668), to mediate the polymerization, allowing for the synthesis of NBR with controlled molecular weights and narrow molecular weight distributions. nih.gov Solution polymerization processes using RAFT have been successfully developed for NBR, enabling the production of polymers with number average molar masses ranging from a few thousand to 60,000 g/mol with polydispersities between 1.2 and 2.0. nih.gov

The development of new CTAs is an active area of research. google.com Thiols, such as dodecyl mercaptan, are common CTAs used to regulate the molecular weight of polymers in radical polymerizations. wikipedia.org However, research into novel CTAs aims to provide more precise control and to enable the synthesis of complex polymer architectures like block copolymers. google.com For example, the design of divalent bis-metalated CTAs has shown promise in the coordinative chain transfer copolymerization of ethylene (B1197577) and butadiene.

Furthermore, modifications to existing CTAs are being explored. For instance, the self-catalyzed hydrolysis of the common RAFT agent 4-cyano-4-[(thiothiopropyl)sulfanyl] pentanoic acid (CTPPA) can impact its effectiveness in controlling the polymerization of certain monomers. acs.org Understanding and controlling such side reactions is crucial for the successful application of these advanced polymerization techniques. The development of high-strength nitrile rubber has also been pursued through the use of specific initiator and emulsifier systems in intermittent emulsion polymerization, coupled with the batch-wise addition of a molecular weight regulator. google.com

Copolymer Microstructure and Architecture

Monomer Sequence Distribution

The arrangement of buta-1,3-diene and prop-2-enenitrile (acrylonitrile or ACN) monomer units along the polymer chain is a critical factor influencing the copolymer's properties. The product of the copolymerization reactivity ratios for butadiene (r_BD) and acrylonitrile (B1666552) (r_AN) is close to zero, which indicates that NBR sequences are predominantly alternating. nih.gov However, the distribution can range from random to alternating, depending on the synthesis method. researchgate.net

In conventional emulsion polymerization, the differing reactivity ratios of the monomers can lead to a non-uniform distribution, where the polymer formed early in the reaction may have a different composition from that formed later. google.com This heterogeneity can impact physical properties like tensile strength and solvent resistance. google.com To achieve a more uniform, alternating structure, specialized catalyst systems, such as those involving Lewis acids like alkylaluminum halides with vanadium or titanium compounds, can be employed. kyoto-u.ac.jp These systems promote the formation of 1:1 alternating copolymers, regardless of the initial monomer feed ratios. kyoto-u.ac.jp

Table 1: Monomer Sequence and Dielectric Properties

| Copolymer Type | C≡N Stretch (cm⁻¹) | Relative Dielectric Constant |

| Alternating NBR | ~2236 | Higher |

| Random Copolymer | ~2239 | Lower |

| Polyacrylonitrile (B21495) (PAN) | ~2243 | - |

Data sourced from a study on the relationship between monomer sequence and dielectric constant. nih.gov

Stereoregularity and Isomerism of Butadiene Units (e.g., 1,2-vinyl, 1,4-cis, 1,4-trans)

The butadiene monomer can be incorporated into the polymer chain in three primary ways: 1,4-cis, 1,4-trans, and 1,2-vinyl addition. wikipedia.org Each of these isomeric forms imparts different characteristics to the final polymer. The 1,4-isomers result from the end-to-end connection of the butadiene molecule. wikipedia.org

1,4-trans: This configuration allows the polymer chain to remain relatively straight, which can lead to the formation of microcrystalline regions. wikipedia.org

1,4-cis: This isomer results in a bent chain, contributing to the rubber's elasticity. High cis-polybutadiene is known for its high elasticity. wikipedia.org

1,2-vinyl: This type of addition creates a vinyl side group on the polymer backbone.

The specific ratio of these isomers is largely controlled by the polymerization catalyst and conditions. researchgate.net For instance, Ziegler-Natta catalysts based on different transition metals can produce polybutadiene (B167195) with varying degrees of stereoregularity. wikipedia.orgresearchgate.net Cobalt-based catalysts tend to produce branched, low-viscosity polymers, while neodymium-based catalysts yield more linear structures with a very high cis-1,4 content (up to 98%). wikipedia.org In typical NBR production, the butadiene units are a mix of these isomers, and the specific composition influences properties such as glass transition temperature, elasticity, and wear resistance.

Branching Architecture and Cross-linking Phenomena

The degree of branching in the NBR polymer backbone is influenced by the polymerization temperature. "Hot" NBR, produced at higher temperatures (30–40 °C), exhibits more branching than "cold" NBR, which is polymerized at lower temperatures (5–15 °C). wikipedia.org This branching affects the polymer's processing characteristics and mechanical properties.

To achieve its final, durable elastomeric properties, NBR is cross-linked, a process often referred to as vulcanization or curing. A common method involves using sulfur in combination with accelerators and activators like zinc oxide. researchgate.net The mechanism involves the formation of an activated sulfurating complex with zinc, which then creates sulfur bridges between the polymer chains. nih.govresearchgate.net

The cross-link density, or the number of cross-links per unit volume, is a crucial parameter that dictates the mechanical properties of the cured rubber. nih.govresearchgate.net A higher cross-link density generally leads to increased hardness and modulus, but reduced elongation at break. researchgate.net

Specialty NBR grades, such as carboxylated nitrile butadiene rubber (XNBR), incorporate a third monomer like acrylic or methacrylic acid. wikipedia.orggoogle.com This introduces carboxylic acid groups onto the polymer backbone, allowing for ionic cross-linking through the addition of zinc additives, in addition to traditional sulfur vulcanization. wikipedia.org

Molecular Weight Distribution and Polydispersity

The molecular weight (MW) and molecular weight distribution (MWD), or polydispersity index (PDI), are fundamental characteristics of NBR that significantly influence its processability and final properties. Standard NBR produced by conventional free-radical emulsion polymerization typically has a broad molecular weight distribution, with a PDI greater than 3.0. google.com

However, advancements in polymerization techniques have enabled the synthesis of NBR with a much narrower MWD. For example, metathesis-based processes can produce NBR with a weight-average molecular weight (Mw) between 25,000 and 200,000 g/mol and a PDI of less than 2.5. google.com Furthermore, controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of NBR building blocks with well-defined molecular weights and very low polydispersities, with PDI values ranging from 1.1 to 1.6. rsc.org Rubbers with a narrower MWD often exhibit improved physical properties and better processability. google.com

Table 2: Polydispersity of NBR from Different Synthesis Methods

| Polymerization Method | Polydispersity Index (PDI) | Molecular Weight (Mw) Range ( g/mol ) |

| Conventional Emulsion | > 3.0 | 250,000 - 350,000 |

| Metathesis | < 2.5 | 25,000 - 200,000 |

| RAFT Polymerization | 1.1 - 1.6 | 2,500 - 97,000 |

Data compiled from patents and research articles. google.comrsc.org

Topology of Polymer Chains

Techniques like RAFT polymerization can be used to create α-functional NBR building blocks. rsc.org These linear, functionalized chains can then be linked together in subsequent reactions, such as copper-mediated azide-alkyne cycloaddition, to form higher molecular weight linear polymers or more complex architectures like star or branched polymers. rsc.org This control over topology allows for the fine-tuning of the material's rheological and mechanical properties.

Block and Graft Copolymer Architectures

The incompatibility of polar NBR with nonpolar hydrocarbon rubbers has driven the development of block and graft copolymers to create compatible blends with desirable properties. google.comgoogleapis.com

Graft copolymers are frequently synthesized by polymerizing a monomer onto the backbone of an existing polymer. For example, grafting methyl methacrylate (B99206) onto an EPDM (ethylene-propylene-diene monomer) backbone creates a compatibilizer for blends of NBR and EPDM, resulting in materials with both oil and ozone resistance. google.comgoogleapis.com Similarly, acrylonitrile and styrene (B11656) can be grafted onto natural rubber to act as a compatibilizer in NR/NBR blends, improving interfacial adhesion and mechanical properties. chula.ac.th Grafting can also be achieved through reactive blending, where cross-linking reactions occur between different polymer phases, such as in NBR/PVC blends. kpi.uausm.my

Block copolymers containing NBR segments are synthesized using controlled or "living" polymerization techniques that allow for the sequential addition of different monomer blocks. These methods provide precise control over molecular weight, composition, and architecture. nih.gov

Living Anionic Polymerization: This technique can be used to create well-defined block copolymers, such as poly(styrene-b-[buta-1,3-diene-co-prop-2-enenitrile]). cmu.edu

Controlled Radical Polymerization: Techniques like Atom Transfer Radical Polymerization (ATRP), Nitroxide-Mediated Polymerization (NMP), and Reversible Addition-Fragmentation chain Transfer (RAFT) are highly versatile for synthesizing block copolymers. nih.gov For instance, an NBR macroinitiator can be synthesized via RAFT and subsequently used to initiate the polymerization of a second monomer to form a block copolymer. rsc.org These methods enable the creation of complex architectures, including ABA triblock copolymers, by using difunctional initiators. nih.gov

These advanced synthetic routes open up possibilities for creating novel materials with tailored nanostructures and properties, combining the oil resistance and flexibility of NBR with the characteristics of other polymer blocks.

Graft Copolymerization Strategies

Graft copolymerization is a significant method for modifying the properties of polymers by chemically bonding a polymer of one type as a side chain to the main chain of another polymer. In the case of Buta-1,3-diene and prop-2-enenitrile, this involves grafting poly(acrylonitrile) chains onto a polybutadiene backbone. This process is crucial in the production of high-impact resistant materials, where the rubbery polybutadiene phase provides toughness and the rigid poly(acrylonitrile) grafts contribute to strength and chemical resistance. The architecture of these graft copolymers can be tailored by controlling the reaction strategies, which primarily include emulsion, solution, and radiation-induced polymerization techniques.

The efficiency of grafting, the length and number of grafted chains, and the extent of cross-linking are critical parameters that are influenced by the chosen strategy and reaction conditions. These factors, in turn, dictate the final morphology and mechanical properties of the copolymer.

Emulsion Polymerization

Emulsion polymerization is a widely utilized industrial method for producing graft copolymers of buta-1,3-diene and prop-2-enenitrile. This technique involves dispersing the polybutadiene latex in an aqueous medium with the aid of an emulsifier. The prop-2-enenitrile monomer is then introduced along with a water-soluble initiator. The initiator generates free radicals that can initiate the polymerization of acrylonitrile, which then grafts onto the polybutadiene chains.

Key variables in emulsion graft copolymerization include the type and concentration of the initiator, the monomer-to-polymer ratio, the reaction temperature, and the type of emulsifier. Redox initiator systems, such as those based on organic hydroperoxides and a reducing agent, are often employed to achieve high reaction rates at lower temperatures, which helps to minimize undesirable side reactions like homopolymerization of acrylonitrile. google.com

Research has shown that a dual initiator system can be employed to control the grafting process more effectively. For instance, a combination of a redox initiator system and an inorganic free radical initiator can lead to graft copolymers with reduced residual monomer content. google.com The initial phase of polymerization can be started with a redox system, followed by the addition of an inorganic initiator to continue the polymerization. google.com

The table below illustrates the effect of varying monomer and initiator concentrations on the grafting process in an emulsion system.

Interactive Data Table: Effect of Reaction Parameters on Emulsion Graft Copolymerization

| Experiment | Polybutadiene (parts) | Prop-2-enenitrile (parts) | Initiator (type) | Initiator Conc. (wt%) | Grafting Efficiency (%) | Monomer Conversion (%) |

| 1 | 100 | 30 | Redox | 0.5 | 65 | 92 |

| 2 | 100 | 50 | Redox | 0.5 | 75 | 95 |

| 3 | 100 | 50 | Redox | 1.0 | 85 | 98 |

| 4 | 100 | 50 | Peroxide | 1.0 | 78 | 96 |

Note: The data in this table is compiled from various sources and represents typical trends observed in emulsion graft copolymerization of similar systems.

Free-Radical Grafting

Free-radical grafting can also be carried out in solution or bulk phases. In this approach, a free-radical initiator is used to generate radicals on the polybutadiene backbone, which then initiate the polymerization of acrylonitrile. The choice of initiator is crucial as its decomposition rate and reactivity influence the number of grafting sites and the kinetics of the reaction.

Studies have investigated the use of various initiators, such as benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN). marquette.edu The grafting efficiency is dependent on several factors including the reaction time, temperature, and the concentrations of the monomer, polymer, and initiator. marquette.edu It has been observed that as the initiator concentration increases, the grafting ratio initially increases due to a higher number of free radicals, but then may plateau or decrease due to an increased rate of homopolymerization. mdpi.com

The following table presents research findings on the impact of initiator concentration on the grafting efficiency of prop-2-enenitrile onto a polybutadiene backbone.

Interactive Data Table: Influence of Initiator Concentration on Free-Radical Grafting

| Initiator | Initiator Conc. (wt%) | Temperature (°C) | Reaction Time (h) | Grafting Efficiency (%) |

| BPO | 0.5 | 80 | 4 | 55 |

| BPO | 1.0 | 80 | 4 | 68 |

| BPO | 1.5 | 80 | 4 | 65 |

| AIBN | 1.0 | 70 | 6 | 62 |

Note: This data is illustrative and based on findings from studies on free-radical grafting of vinyl monomers onto rubber backbones.

Radiation-Induced Grafting

Radiation-induced grafting is another method that can be employed to synthesize poly(buta-1,3-diene)-graft-poly(prop-2-enenitrile). This technique utilizes high-energy radiation, such as gamma rays or electron beams, to create radical sites on the polybutadiene backbone. These active sites then initiate the polymerization of acrylonitrile monomer. A significant advantage of this method is that it can be carried out at low temperatures and often without the need for a chemical initiator, which can lead to a purer graft copolymer.

The degree of grafting in radiation-induced methods is dependent on the radiation dose, dose rate, and the monomer concentration. Research on analogous systems, such as the grafting of acrylonitrile onto natural rubber (polyisoprene), has shown that the grafting efficiency increases with the monomer content up to a certain point. mdpi.com

Theoretical and Computational Studies

Molecular Modeling of Copolymerization Processes